molecular formula C13H16BrN3 B1483579 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2098044-34-7

3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1483579
CAS RN: 2098044-34-7
M. Wt: 294.19 g/mol
InChI Key: ADVJDFILJYDMQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Bromo-1-methyl-1H-pyrazole, has been documented . The empirical formula of 4-Bromo-1-methyl-1H-pyrazole is C4H5BrN2, and it has a molecular weight of 161.00 .


Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters has been reported, which is a radical approach utilized in the synthesis of related compounds . This method allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For example, 4-Bromo-1-methyl-1H-pyrazole is a liquid at room temperature, with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .

Scientific Research Applications

Proton Transfer and Photoreactions

  • Excited-State Proton Transfer : Compounds similar to 3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine exhibit unique photoreactions. One study discussed 2-(1H-pyrazol-5-yl)pyridines and derivatives showcasing three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for designing fluorescent materials and understanding photophysics (Vetokhina et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Research on the synthesis and characterization of pyrazole derivatives has shown the creation of bifunctional chelate intermediates for applications in time-resolved fluorescence immunoassay. These derivatives are significant for developing sensitive and specific bioanalytical assays (Pang Li-hua, 2009).

Polyheterocyclic Systems

  • Development of Polyheterocyclic Systems : The precursor 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used for constructing new polyheterocyclic ring systems, indicating the versatility of pyrazolopyridine derivatives in synthesizing complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).

Ligand Role in Metal Complexes

  • Ligand Influence in Metal Complexes : The role of ancillary ligands, such as tetrazolate derivatives of pyrazolopyridines, in tuning the photophysical properties of iridium complexes has been explored. This research highlights the importance of ligand selection in the development of materials for optoelectronic applications (Stagni et al., 2008).

Biomedical Applications

  • Biomedical Applications Review : A comprehensive review of over 300,000 1H-pyrazolo[3,4-b]pyridines, covering synthetic methods and biomedical applications, demonstrates the significant potential of these compounds in drug development and other therapeutic areas (Donaire-Arias et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-1-methyl-1H-pyrazole, indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

3-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-5-4-6-15-7-11/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVJDFILJYDMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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